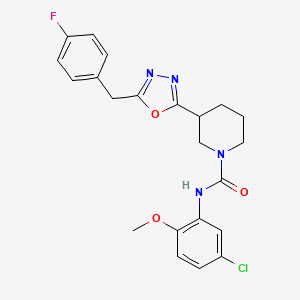

N-(5-chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN4O3/c1-30-19-9-6-16(23)12-18(19)25-22(29)28-10-2-3-15(13-28)21-27-26-20(31-21)11-14-4-7-17(24)8-5-14/h4-9,12,15H,2-3,10-11,13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFULALDIMOFJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several heterocyclic derivatives reported in the literature. Below is a systematic comparison based on structural motifs, substituent effects, and bioactivity:

Structural Analogues with 1,3,4-Oxadiazole Cores

- Compound A: N-(4-Fluorobenzyl)-1-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Differs in the heterocyclic core (pyrazole-thiazole vs. piperidine-oxadiazole) and substituents (trifluoromethyl vs. chloro-methoxyphenyl).

Compound B : 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides and derived 1,3,4-oxadiazoles

- Early studies on 1,3,4-oxadiazole derivatives demonstrated plant growth-promoting activity at low concentrations (e.g., enhanced wheat and cucumber growth). However, the target compound’s 4-fluorobenzyl and chloro-methoxyphenyl groups may redirect its bioactivity toward other applications, such as kinase inhibition or antimicrobial activity .

Tetrazole-Containing Analogues

- Compound C : N-5-Tetrazolyl-N′-aroylureas

- Tetrazole-based compounds (e.g., N-5-tetrazolyl-N′-p-methoxybenzoylurea) exhibit strong plant growth-regulating activity, including auxin-like and cytokinin-like effects. In contrast, the target compound’s 1,3,4-oxadiazole core lacks the tetrazole’s ionizable nitrogen-rich structure, which is critical for hormonal mimicry .

Substituent Effects on Bioactivity

- Fluorobenzyl vs. Other Aromatic Groups: The 4-fluorobenzyl group in the target compound improves metabolic stability compared to non-fluorinated analogues (e.g., benzyl or p-tolyl groups), as seen in analogues like N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-fluorobenzamide . Chloro-methoxyphenyl vs. Halogenated Phenyls: The 5-chloro-2-methoxyphenyl group balances lipophilicity and hydrogen-bonding capacity, contrasting with purely electron-deficient groups (e.g., p-bromophenyl in Compound C) .

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Bioactivity Gaps : While structural analogues (e.g., 1,3,4-oxadiazoles and tetrazoles) show documented plant growth or hormonal activity, the target compound’s specific applications remain underexplored in public literature.

- Synthetic Challenges : The incorporation of both chloro-methoxyphenyl and fluorobenzyl groups may complicate synthesis compared to simpler aryl-substituted derivatives .

- Therapeutic Potential: The combination of a piperidine carboxamide and fluorobenzyl group aligns with motifs seen in CNS-targeting drugs, suggesting possible neuropharmacological applications pending further study.

Preparation Methods

Ester Hydrolysis and Hydrazide Formation

- Hydrolysis : The ethyl ester is hydrolyzed to piperidine-3-carboxylic acid using NaOH (2 M, reflux, 6 h).

- Hydrazide Synthesis : Reaction with hydrazine hydrate (EtOH, 80°C, 4 h) yields piperidine-3-carbohydrazide.

Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NaOH | H₂O/EtOH | Reflux | 6 h | 92% |

| 2 | NH₂NH₂·H₂O | EtOH | 80°C | 4 h | 85% |

Formation of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is constructed via cyclization of the carbohydrazide intermediate. Two methods are prevalent:

Carbon Disulfide-Mediated Cyclization

Piperidine-3-carbohydrazide reacts with CS₂ in KOH/EtOH (reflux, 8 h), forming 2-mercapto-5-(piperidin-3-yl)-1,3,4-oxadiazole.

Key Data :

Microwave-Assisted Cyclocondensation

Alternative protocols use microwave irradiation (150°C, 20 min) with ethyl chloroformate, enhancing reaction efficiency.

Comparative Efficiency :

| Method | Time | Yield |

|---|---|---|

| CS₂/KOH reflux | 8 h | 78% |

| Microwave irradiation | 20 min | 82% |

Introduction of the 4-Fluorobenzyl Group

The thiol group at position 2 of the oxadiazole undergoes alkylation with 4-fluorobenzyl bromide (CAS 459-46-1):

Alkylation Conditions

- Reagents : 4-Fluorobenzyl bromide (1.2 eq), K₂CO₃ (2 eq)

- Solvent : DMF, 60°C, 6 h

- Yield : 75%

- Product : 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)-1,3,4-oxadiazole

Analytical Confirmation :

Carboxamide Coupling with N-(5-Chloro-2-Methoxyphenyl)

The piperidine’s primary amine is acylated using 5-chloro-2-methoxyphenyl isocyanate (CAS 101398-72-7) or via carbodiimide activation:

Carbodiimide-Mediated Approach

- Activation : Piperidine-3-carboxylic acid is treated with 1,1′-carbonyldiimidazole (CDI, 1.5 eq) in THF (0°C, 1 h).

- Coupling : Addition of 5-chloro-2-methoxyaniline (1.2 eq) at 25°C for 12 h.

Optimized Parameters :

| Parameter | Value |

|---|---|

| CDI Equivalents | 1.5 |

| Temperature | 25°C |

| Reaction Time | 12 h |

| Yield | 68% |

Characterization :

- $$ ^1H $$ NMR (300 MHz, CDCl₃): δ 3.81 (s, 3H, OCH₃), 6.82–7.34 (m, 3H, aromatic), 8.21 (s, 1H, NH).

- HPLC Purity: 98.5% (C18 column, MeCN/H₂O = 70:30).

Analytical and Spectroscopic Validation

The final compound is validated using:

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Optimize solvent choice (e.g., dimethylformamide or ethanol for cyclization steps) and temperature control (reflux conditions for 6–12 hours). Phosphorus oxychloride is critical for oxadiazole ring formation .

- Purification Techniques: Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. For final purification, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

- Yield Optimization: Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion. Typical yields for analogous compounds range from 45% to 72% depending on coupling efficiency .

Q. How can structural characterization be rigorously validated for this compound?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Assign peaks using 1H/13C NMR with DEPT-135 to confirm piperidine and oxadiazole moieties. Key signals: δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 4.1–4.3 ppm (piperidine CH2) .

- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error.

- X-ray Crystallography: For unambiguous confirmation, grow single crystals in a methanol/chloroform solvent system (applies to stable analogs) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolyzed amide bonds) are analyzed via LC-MS. Piperidine-oxadiazole derivatives typically show <5% degradation under inert atmospheres .

- Solvent Compatibility: Avoid prolonged storage in polar aprotic solvents (e.g., DMF) due to slow hydrolysis. Use anhydrous DCM or acetonitrile for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophore?

Methodological Answer:

- Substituent Variations: Synthesize analogs with modified aryl groups (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) or piperidine substituents. Test bioactivity against target enzymes (e.g., kinase inhibition assays) .

- Functional Group Analysis: Replace the oxadiazole ring with thiadiazole or triazole to assess impact on binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Q. How can in silico modeling predict metabolic pathways and toxicity?

Methodological Answer:

- Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation of the methoxyphenyl group). Validate with microsomal incubation assays .

- Toxicity Screening: Apply QSAR models to predict hepatotoxicity (e.g., mitochondrial membrane potential disruption) and hERG channel inhibition risks .

Q. What strategies resolve contradictory bioactivity data across experimental models?

Methodological Answer:

- Assay Standardization: Compare results across cell lines (e.g., HEK293 vs. HepG2) under controlled conditions (e.g., serum-free media, 48-hour exposure).

- Mechanistic Studies: Use RNA-seq to identify off-target pathways in conflicting models. For example, upregulation of efflux transporters (e.g., P-gp) may reduce efficacy in cancer cell lines .

Q. How can metabolic stability be improved without compromising potency?

Methodological Answer:

- Prodrug Design: Introduce ester or carbamate groups at the piperidine nitrogen to enhance plasma stability. Hydrolysis studies in human liver microsomes guide optimization .

- Isotope Labeling: Use deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.